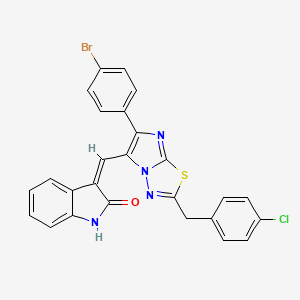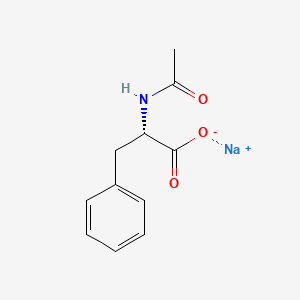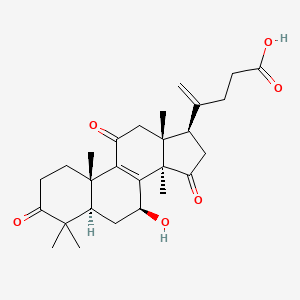
Acat-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acat-IN-8 is a compound known for its inhibitory effects on acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol modulation. It also inhibits NF-κB-mediated transcription . This compound has a molecular weight of 587.82 and a chemical formula of C32H49N3O5S .
Métodos De Preparación
The synthesis of Acat-IN-8 involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the preparation method for in vivo formulations involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in available literature, but they likely involve similar steps with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
Acat-IN-8 undergoes various chemical reactions, primarily focusing on its inhibitory action on ACAT and NF-κB-mediated transcription. The compound is involved in reactions that modulate cholesterol levels and inflammatory pathways. Common reagents and conditions used in these reactions include solvents like DMSO and PEG300, and surfactants like Tween 80 . The major products formed from these reactions are typically related to the inhibition of cholesterol esterification and transcriptional activity.
Aplicaciones Científicas De Investigación
Acat-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study cholesterol metabolism and the role of ACAT in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and anti-inflammatory agents.
Mecanismo De Acción
Acat-IN-8 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT), which is crucial for cholesterol esterification. By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby modulating cholesterol levels within cells . Additionally, it inhibits NF-κB-mediated transcription, which plays a role in inflammatory responses .
Comparación Con Compuestos Similares
Acat-IN-8 is unique due to its dual inhibitory action on ACAT and NF-κB-mediated transcription. Similar compounds include:
Avasimibe: Another ACAT inhibitor known for its cholesterol-lowering effects.
F12511: An ACAT inhibitor studied for its potential in treating atherosclerosis.
CI-1011: An ACAT inhibitor with applications in reducing cholesterol absorption.
These compounds share similar mechanisms of action but differ in their specific molecular structures and additional biological effects.
Propiedades
Fórmula molecular |
C32H49N3O5S |
|---|---|
Peso molecular |
587.8 g/mol |
Nombre IUPAC |
[4-[[(2R)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1 |
Clave InChI |
OONGEPAWWNZIAT-JOCHJYFZSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
